trans-Dec-2-enoyl-CoA

Description

Properties

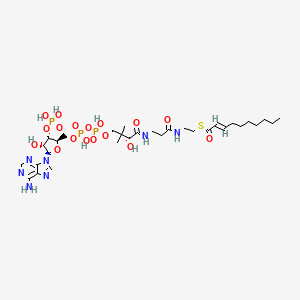

Molecular Formula |

C31H52N7O17P3S |

|---|---|

Molecular Weight |

919.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate |

InChI |

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h10-11,18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b11-10+/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

MGNBGCRQQFMNBM-YJHHLLFWSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Enzymatic Transformations and Metabolic Pathways Involving Trans Dec 2 Enoyl Coa

Catabolic Pathways: β-Oxidation of Fatty Acids

Fatty acid β-oxidation is the primary catabolic process by which fatty acids are broken down to produce energy. This process occurs in both the mitochondria and peroxisomes, involving a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. trans-Dec-2-enoyl-CoA is a critical intermediate in the breakdown of both saturated and unsaturated fatty acids.

Mitochondrial β-Oxidation of Saturated and Unsaturated Fatty Acids

In mammals, the mitochondrial β-oxidation pathway is the main route for the degradation of short, medium, and long-chain fatty acids.

The initial step in each cycle of mitochondrial β-oxidation is the dehydrogenation of an acyl-CoA ester at the α- and β-carbon positions. wikipedia.org This reaction is catalyzed by a class of enzymes known as acyl-CoA dehydrogenases (ACADs), which are flavoenzymes that utilize flavin adenine dinucleotide (FAD) as a cofactor. wikipedia.orgnih.gov The action of ACADs results in the formation of a trans double bond between the C2 and C3 carbons of the acyl-CoA substrate, yielding a trans-2-enoyl-CoA molecule. wikipedia.org

Specifically, this compound is formed from its saturated precursor, decanoyl-CoA, through the action of an acyl-CoA dehydrogenase. This reaction is the first step in the β-oxidation of decanoic acid. The enzyme introduces a trans double-bond between the α (C2) and β (C3) carbons of the decanoyl-CoA thioester. wikipedia.org There are different ACADs with specificities for fatty acyl-CoAs of varying chain lengths (short, medium, long, and very long). wikipedia.orgnih.gov

Table 1: Acyl-CoA Dehydrogenase Reaction

| Substrate | Enzyme | Product | Cofactor |

| Decanoyl-CoA | Acyl-CoA Dehydrogenase | This compound | FAD |

Following its formation, this compound undergoes a stereospecific hydration reaction, which is the second step of the β-oxidation spiral. wikipedia.orgedubirdie.com This reaction is catalyzed by 2-enoyl-CoA hydratase, also known as crotonase. wikipedia.org In the mitochondria, this enzyme is specifically enoyl-CoA hydratase 1 (ECH-1 or ECHS1). nih.gov ECH-1 catalyzes the addition of a water molecule across the trans double bond of the enoyl-CoA intermediate. nih.govuniprot.org This results in the formation of an L-3-hydroxyacyl-CoA. wikipedia.orguniprot.org The hydration of this compound by ECH-1 specifically yields L-3-hydroxydecanoyl-CoA. wikipedia.org This reaction is essential for preparing the fatty acid chain for the subsequent dehydrogenation and thiolytic cleavage steps. wikipedia.orgwikipedia.org

The β-oxidation of unsaturated fatty acids, which contain one or more double bonds in their hydrocarbon chains, requires the action of additional auxiliary enzymes. wikipedia.orgresearchgate.net When a double bond is located at an odd-numbered carbon position, the standard β-oxidation process is hindered. wikipedia.orgutah.edu In such cases, an enzyme called enoyl-CoA isomerase is required. wikipedia.orgutah.edu

Enoyl-CoA isomerase catalyzes the conversion of cis- or trans-double bonds at the gamma-carbon (position 3) to a trans-double bond at the beta-carbon (position 2). wikipedia.org For example, during the degradation of an unsaturated fatty acid, a cis-Δ³-enoyl-CoA intermediate may be formed, which is not a substrate for enoyl-CoA hydratase. Enoyl-CoA isomerase repositions this double bond to form a trans-Δ²-enoyl-CoA, such as this compound, which can then enter the main β-oxidation pathway. wikipedia.orgwikipedia.orgreactome.org This isomerization allows the metabolic machinery to continue the degradation process. wikipedia.org

Peroxisomal β-Oxidation Pathways

In addition to mitochondria, β-oxidation also occurs in peroxisomes. nih.govoup.com Peroxisomal β-oxidation is primarily responsible for the degradation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids. wikipedia.orgaklectures.com The initial step in peroxisomal β-oxidation differs from the mitochondrial pathway in that it is catalyzed by an acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). oup.comebi.ac.uk However, the subsequent hydration step also involves trans-2-enoyl-CoA intermediates.

In mammalian peroxisomes, the second and third steps of β-oxidation are catalyzed by multifunctional enzymes (MFEs). nih.govnih.gov There are two types of MFEs, MFE-1 and MFE-2, which have different stereochemical specificities. nih.govresearchgate.net

Multifunctional Enzyme Type 1 (MFE-1) possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. researchgate.netresearchgate.net The hydratase activity of MFE-1, similar to the mitochondrial ECH-1, converts trans-2-enoyl-CoAs to L-3-hydroxyacyl-CoAs. researchgate.net

Multifunctional Enzyme Type 2 (MFE-2) also catalyzes both the hydration of trans-2-enoyl-CoA and the dehydrogenation of the resulting 3-hydroxyacyl-CoA. nih.govsemanticscholar.org However, MFE-2 exhibits opposite stereospecificity to MFE-1. nih.govresearchgate.net Its hydratase 2 activity converts trans-2-enoyl-CoAs into D-3-hydroxyacyl-CoAs. researchgate.net

Therefore, within the peroxisome, this compound can be hydrated by either MFE-1 to form L-3-hydroxydecanoyl-CoA or by MFE-2 to form D-3-hydroxydecanoyl-CoA, depending on the specific metabolic context.

Table 2: Comparison of Enzymes Hydrating trans-2-Enoyl-CoAs

| Location | Enzyme | Substrate | Product Stereochemistry |

| Mitochondria | 2-Enoyl-CoA Hydratase 1 (ECH-1) | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA |

| Peroxisome | Multifunctional Enzyme 1 (MFE-1) | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA |

| Peroxisome | Multifunctional Enzyme 2 (MFE-2) | trans-2-Enoyl-CoA | D-3-Hydroxyacyl-CoA |

Anabolic Pathways: Fatty Acid Synthesis and Elongation

Mitochondria possess their own fatty acid synthesis (mtFAS) pathway, which is distinct from the cytosolic fatty acid synthesis system and resembles the bacterial Type II FAS pathway. medrxiv.orgnih.gov This pathway is crucial for producing fatty acids required for mitochondrial function, including the synthesis of lipoic acid, a vital cofactor for several mitochondrial enzymes. medrxiv.orgresearchgate.net

The final step in the mtFAS elongation cycle is the reduction of a trans-2-enoyl intermediate attached to an acyl carrier protein (ACP). nih.gov This reaction is catalyzed by mitochondrial trans-2-enoyl-CoA reductase (MECR). medrxiv.orgresearchgate.net MECR, the mammalian orthologue of the yeast Etr1p, catalyzes the NADPH-dependent reduction of trans-2-enoyl thioesters to their corresponding saturated acyl thioesters. nih.govuniprot.orgoup.com Therefore, this compound (or more accurately, its ACP-bound equivalent, trans-dec-2-enoyl-ACP) serves as a substrate for MECR, which reduces it to decanoyl-ACP. Dysfunction of MECR is the cause of the rare mitochondrial disease MEPAN syndrome. nih.govresearchgate.net

MECR exhibits a preference for substrates with specific chain lengths. Research indicates that the enzyme preferentially acts on medium-chain trans-2-enoyl thioesters over both short- and long-chain substrates. uniprot.org

The reduction reaction catalyzed by MECR is dependent on the cofactor NAD(P)H. nih.govuniprot.org The enzyme utilizes NADPH as the electron donor to reduce the double bond of the trans-2-enoyl substrate. uniprot.org While some related reductases can use either NADH or NADPH, MECR is characterized by its dependence on NADPH for its role in the mtFAS pathway. nih.govnih.gov The specificity for NAD or NADP in such enzymes is often determined by the charge and polarity of the cofactor binding pocket. nih.gov

Table 1: MECR Substrate and Cofactor Specificity

| Feature | Description |

| Enzyme | Mitochondrial trans-2-enoyl-CoA reductase (MECR) |

| Substrate Class | trans-2-enoyl thioesters (as CoA or ACP derivatives) |

| Chain Length Preference | Medium-chain > Short- and Long-chain uniprot.org |

| Cofactor | NADPH nih.govuniprot.org |

| Product | Saturated acyl thioester |

The synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons, occurs in the endoplasmic reticulum through a four-step elongation cycle. nih.govnih.govscispace.com This process is responsible for extending pre-existing long-chain fatty acids. nih.gov The cycle involves a series of enzymatic reactions that add two carbons to the acyl-CoA chain with each turn. rothamsted.ac.uk

The four sequential reactions of the VLCFA elongation cycle are:

Condensation: The initial and rate-limiting step, catalyzed by one of seven fatty acid elongases (ELOVL1-7), which determines the substrate specificity. nih.gov

Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA.

Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate. nih.govrothamsted.ac.uk

Reduction: In the final step, this trans-2-enoyl-CoA is reduced by an enoyl-CoA reductase to a saturated acyl-CoA, which is now two carbons longer than the starting molecule. nih.govrothamsted.ac.uk

In this context, this compound would be an intermediate in the elongation of an 8-carbon fatty acid (octanoyl-CoA) and would be subsequently reduced to decanoyl-CoA in the final step of that specific elongation cycle.

Very Long-Chain Fatty Acid (VLCFA) Elongation Cycle

Role of Plant ECR in VLCFA Biosynthesis and Specific Metabolites

In plants, the ECR enzyme is a critical component of the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. nih.gov This complex is responsible for the synthesis of VLCFAs, which are precursors for a wide array of essential plant lipids. While specific studies focusing solely on the metabolism of this compound are limited, the general principles of VLCFA biosynthesis indicate its role as a transient intermediate.

The VLCFAs produced through the action of ECR are channeled into the biosynthesis of several key metabolites, including:

Cuticular Waxes: These are complex mixtures of long-chain hydrocarbons and their derivatives that form a protective layer on the plant cuticle, preventing water loss and protecting against environmental stresses. nih.gov

Suberin: A complex biopolymer found in the cell walls of certain plant tissues, such as the root endodermis and periderm, which acts as a barrier to water and solute movement.

Sphingolipids: A class of complex lipids that are essential components of cellular membranes and are involved in signal transduction. nih.gov

Seed Storage Lipids: In some plant species, VLCFAs are incorporated into triacylglycerols as an energy reserve in seeds. nih.gov

Cooperative Action between TER/ECR and Fatty Acid Elongases

The fatty acid elongation process is carried out by a multi-enzyme complex, often referred to as the elongase. This complex ensures the efficient channeling of intermediates between the four enzymatic steps: condensation, reduction, dehydration, and a final reduction. Recent research has highlighted the cooperative interactions between the components of this complex. nih.gov

Diversionary Metabolic Fates and Biosynthetic Contributions

Beyond its role in the linear pathway of fatty acid elongation, trans-2-enoyl-CoA intermediates can be diverted into alternative metabolic routes, contributing to the synthesis of a diverse range of biomolecules.

Involvement of trans-2-Enoyl-CoA in Polyhydroxyalkanoate (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. The biosynthesis of medium-chain-length PHAs (mcl-PHAs) can be linked to the fatty acid β-oxidation pathway, where trans-2-enoyl-CoA intermediates are key metabolic branch points. researchgate.net

When bacteria are grown on fatty acids such as decanoic acid, the β-oxidation cycle generates intermediates like this compound. An enzyme known as (R)-specific enoyl-CoA hydratase can then convert this intermediate into (R)-3-hydroxydecanoyl-CoA, which is a direct monomer for PHA synthesis. nih.gov This pathway allows bacteria to channel intermediates from fatty acid degradation into the production of these biopolymers.

| Organism | Substrate | Key Enzyme | PHA Monomer |

| Pseudomonas putida | Fatty Acids | (R)-specific enoyl-CoA hydratase (PhaJ) | (R)-3-hydroxyacyl-CoA |

| Aeromonas caviae | Alkanoic Acids | (R)-specific enoyl-CoA hydratase (phaJAc) | (R)-3-hydroxyacyl-CoA |

Contribution of trans-2-Enoyl-CoA Reduction to Wax Ester Fermentation in Protists

In the protist Euglena gracilis, under anaerobic conditions, a unique metabolic process known as wax ester fermentation occurs. This pathway serves as a mechanism to regenerate NAD+ and produce ATP when oxidative phosphorylation is not possible. Fatty acid synthesis in this process proceeds through a reversal of the β-oxidation pathway in the mitochondria. plos.org

Integration of trans-2-Enoyl-CoA Intermediates in Sphingolipid Metabolism and Degradation Pathways

Sphingolipids are a complex and vital class of lipids involved in maintaining membrane structure and participating in cellular signaling. The metabolism of sphingolipids involves both biosynthetic and degradative pathways where trans-2-enoyl-CoA intermediates play a crucial role.

In the sphingolipid degradation pathway, sphingosine-1-phosphate is cleaved to produce trans-2-hexadecenal. This is subsequently oxidized and activated to trans-2-hexadecenoyl-CoA. nih.gov This trans-2-enoyl-CoA intermediate is then reduced by the same trans-2-enoyl-CoA reductase (TER) that functions in the fatty acid elongation pathway to produce palmitoyl-CoA. nih.gov This demonstrates a dual function for TER, linking the degradation of the sphingoid backbone to the synthesis of glycerolipids. nih.gov

Conversely, the VLCFAs that are synthesized via the fatty acid elongation pathway, which involves trans-2-enoyl-CoA intermediates, are essential building blocks for the de novo synthesis of ceramides, the central molecules of sphingolipid biosynthesis. nih.gov Thus, trans-2-enoyl-CoA metabolism is intricately woven into both the anabolic and catabolic arms of sphingolipid biology.

Molecular Enzymology and Structural Biology of Enzymes Interacting with Trans Dec 2 Enoyl Coa

Enoyl-CoA Hydratases (ECHs)

Enoyl-CoA hydratases, also known as crotonases, are a family of enzymes essential for the β-oxidation of fatty acids. They catalyze the hydration of the double bond in trans-2-enoyl-CoA molecules, such as trans-Dec-2-enoyl-CoA, to form L-3-hydroxyacyl-CoA.

Mechanistic Characterization of Hydration of trans-2-Enoyl-CoAs

The hydration of trans-2-enoyl-CoAs by ECHs is a stereospecific reaction involving the syn-addition of a water molecule across the C2-C3 double bond. dntb.gov.uanih.gov This means that the hydrogen and hydroxyl group from the water molecule are added to the same face of the double bond. nih.gov The reaction is highly efficient, with rates for some short-chain substrates approaching the diffusion-controlled limit. nih.gov

Structural Insights from Crystallographic and Cryo-Electron Microscopy Studies of ECH Isoforms

X-ray crystallography has provided significant insights into the three-dimensional structure of ECH isoforms. Many ECHs, including those from rat liver and humans, exist as hexamers, forming a dimer of trimers. nih.govresearchgate.net The monomeric subunit often features a right-handed spiral fold of four turns, which plays a crucial role in defining the binding pocket for the Coenzyme A moiety. researchgate.net

Structural studies of rat liver mitochondrial ECH complexed with the inhibitor acetoacetyl-CoA have revealed the detailed architecture of the active site. researchgate.net These studies show a water molecule positioned between the two catalytic glutamate (B1630785) residues in the unliganded enzyme, poised for activation. researchgate.net The binding of the substrate induces conformational changes that facilitate catalysis. Different crystal forms of ECH have been obtained, indicating some structural flexibility of the enzyme. ebi.ac.uk

Identification and Functional Role of Catalytic Residues in ECH Activity

Site-directed mutagenesis and structural analyses have been instrumental in identifying the key catalytic residues in ECHs. In the well-studied rat liver ECH, three residues are considered critical for its catalytic activity. dntb.gov.uanih.gov

| Residue (Rat Liver ECH) | Functional Role |

| Glu-144 | Acts as the catalytic base, activating a water molecule for nucleophilic attack. nih.govresearchgate.net |

| Glu-164 | Functions as the catalytic acid, donating a proton to the C2 carbon of the substrate. nih.govresearchgate.net |

| Gly-141 | The main chain nitrogen atoms of this residue, along with Ala-98, form an "oxyanion hole" that stabilizes the negative charge of the transition state through hydrogen bonding. nih.gov |

These residues are highly conserved across different ECH isoforms, underscoring their fundamental importance in the hydration mechanism. dntb.gov.uawikipedia.org

trans-2-Enoyl-CoA Reductases (TER/ECR/MECR)

Trans-2-enoyl-CoA reductases are a family of enzymes that catalyze the reduction of the C2-C3 double bond in trans-2-enoyl-CoA substrates, utilizing NAD(P)H as a cofactor. wikipedia.orgwikipedia.org This reaction is a key step in fatty acid synthesis and elongation. nih.gov

Elucidation of Catalytic Mechanisms and Key Catalytic Residues in trans-2-Enoyl-CoA Reduction

The catalytic mechanism of TERs involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADH or NADPH) to the C3 carbon of the trans-2-enoyl-CoA substrate. nih.gov This is followed by the donation of a proton to the C2 carbon, typically from a conserved tyrosine residue within the active site. nih.gov This process results in the formation of a saturated acyl-CoA.

Several key catalytic residues have been identified in various TER enzymes through mutagenesis and structural studies. For instance, in the yeast Tsc13 and its human homolog TECR, a specific tyrosine residue (Tyr256 in Tsc13 and Tyr248 in TECR) is proposed to be the crucial proton donor. nih.govnih.gov In the Clostridium acetobutylicum TER (CaTER), Tyr225, Tyr235, and Lys244 are deemed critical for catalysis. nih.gov

| Enzyme | Key Catalytic Residues | Proposed Function |

| Yeast Tsc13/Human TECR | Tyr256/Tyr248 | Proton donor to the C2 carbon. nih.govnih.gov |

| Clostridium acetobutylicum TER (CaTER) | Tyr225, Tyr235, Lys244 | Critical for the catalytic reduction process. nih.gov |

Structural Basis of Cofactor and Substrate Specificity in TER Family Enzymes

The structure of TERs typically consists of a cofactor-binding domain and a substrate-binding domain, with the active site located at their interface. nih.gov The specificity for either NADH or NADPH is determined by specific residues within the cofactor-binding domain. For example, in CaTER, the conserved residue Glu75 has been identified as a key determinant of its NADH specificity. nih.gov

Substrate specificity is largely dictated by the nature of the substrate-binding channel. In CaTER, a hydrophobic channel is formed that is optimally shaped to accommodate short-chain substrates like crotonyl-CoA. nih.gov Upon binding of the cofactor, the enzyme undergoes a conformational change where a substrate-binding loop shifts from an open to a closed state. nih.gov This change narrows the hydrophobic channel, securing the substrate in the correct orientation for catalysis and contributing to the high substrate specificity of the enzyme. nih.gov

Oligomeric States and Conformational Dynamics of TER Enzymes

Trans-2-Enoyl-CoA Reductase (TER) enzymes, which catalyze the reduction of the trans-2 double bond in acyl-CoA substrates, predominantly function as monomers. This monomeric state has been observed across different domains of life. For instance, the TER from the eukaryotic protist Euglena gracilis was purified and identified as a 44 kDa monomeric active enzyme. nih.govuniprot.org Similarly, detailed structural and biochemical analyses of prokaryotic TERs from Clostridium acetobutylicum (CaTER) and Treponema denticola (TdTER) have shown that they also function as monomers in solution. nih.govresearchgate.net

The catalytic cycle of TER enzymes involves significant conformational changes, particularly upon binding of the cofactor, which is typically NADH for the prokaryotic enzymes. nih.gov Structural studies have revealed that the substrate-binding loop undergoes a distinct transition from an "open" conformation in the apo (unbound) state to a "closed" conformation when the cofactor is bound. nih.govresearchgate.net This dynamic movement is crucial for the enzyme's function, as the closing of this loop narrows a hydrophobic channel that leads to the catalytic active site. This mechanism contributes to the high substrate specificity of the enzyme by ensuring a snug fit for the acyl-CoA substrate, such as crotonyl-CoA, optimizing both the width and length of the binding channel for catalysis. nih.gov Molecular dynamics simulations of the TER from Mycobacterium tuberculosis (InhA) also highlight the importance of the substrate-binding loop's stability, as perturbations in this region can lead to macromolecular instability. nih.gov

| Enzyme Source | Organism Type | Oligomeric State | Key Conformational Dynamic |

| Euglena gracilis | Eukaryote | Monomer | Not detailed in sources |

| Clostridium acetobutylicum | Prokaryote | Monomer | Substrate-binding loop transitions from "open" to "closed" upon NADH binding. nih.govresearchgate.net |

| Treponema denticola | Prokaryote | Monomer | Assumed similar to CaTER based on structural homology. nih.gov |

| Mycobacterium tuberculosis | Prokaryote | Not specified | Perturbation of the substrate-binding loop induces instability. nih.gov |

Comparative Structural and Functional Analyses of Prokaryotic and Eukaryotic TER Homologs

While prokaryotic and eukaryotic TERs catalyze the same fundamental reduction reaction, they exhibit significant differences in their structural classification, cellular localization, and metabolic roles.

Structural and Evolutionary Divergence: Prokaryotic TERs, such as those from Clostridium acetobutylicum and Treponema denticola, show high structural similarity to the FabV class of enoyl-acyl carrier protein reductases involved in bacterial fatty acid synthesis. nih.gov In contrast, eukaryotic TERs belong to different protein families. The human TER (hTECR), for example, is a multi-pass transmembrane protein located in the endoplasmic reticulum and is classified as a member of the steroid 5-alpha reductase family. wikipedia.orggenecards.org This fundamental difference in protein fold and family indicates a divergent evolutionary path for these enzymes despite their convergent catalytic function. The TER from Euglena gracilis defines yet another distinct family of these enzymes. nih.gov

Functional and Metabolic Context: The functional roles of TERs are tailored to the specific metabolic needs of the organism. In prokaryotes like Clostridium acetobutylicum, TER is a key enzyme in synthetic pathways for producing biofuels such as butan-1-ol, where it specifically reduces crotonyl-CoA to butyryl-CoA. nih.gov

In eukaryotes, TERs are integral to the fatty acid elongation system. Mammalian TECR is located in the endoplasmic reticulum membrane and catalyzes the final reductive step in the cycle that produces very long-chain fatty acids (VLCFAs). wikipedia.orguniprot.org These VLCFAs are essential precursors for vital lipids, including sphingolipids and ceramides. nih.govnih.gov The Euglena TER is found in the mitochondria and is involved in wax ester fermentation under anaerobic conditions. nih.gov There are also differences in cofactor preference; prokaryotic TERs studied show a preference for NADH, whereas the Euglena enzyme can utilize both NADH and NADPH. nih.govnih.gov

| Feature | Prokaryotic TER (e.g., Clostridium) | Eukaryotic TER (e.g., Human TECR) |

| Protein Family | FabV class | Steroid 5-alpha reductase family |

| Cellular Location | Cytosol | Endoplasmic Reticulum Membrane |

| Primary Metabolic Role | Biofuel (e.g., butanol) synthesis | Very long-chain fatty acid (VLCFA) elongation for sphingolipid synthesis |

| Typical Substrates | Short-chain enoyl-CoAs (e.g., Crotonyl-CoA) | Long and very long-chain enoyl-CoAs |

| Cofactor | Primarily NADH | NADPH |

Enoyl-CoA Isomerases (ECIs)

Enoyl-CoA Isomerases (ECIs) are crucial auxiliary enzymes in the metabolism of unsaturated fatty acids, working to reposition double bonds to allow the core enzymatic machinery of β-oxidation to proceed.

Mechanism of Double Bond Isomerization in Unsaturated Acyl-CoA Metabolism

The β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions (e.g., a cis-Δ3 bond) presents a challenge to the standard pathway. The enzyme enoyl-CoA hydratase cannot act on this configuration. Enoyl-CoA Isomerase resolves this issue by catalyzing the isomerization of the C=C double bond. The enzyme converts substrates like cis-Δ3-enoyl-CoA or trans-Δ3-enoyl-CoA into the trans-Δ2-enoyl-CoA intermediate. This product is a standard substrate for enoyl-CoA hydratase, allowing β-oxidation to continue.

The catalytic mechanism involves a stereospecific proton transfer. A catalytic glutamate residue in the active site, acting as a general base, abstracts a proton from the C2 carbon (α-carbon) of the acyl-CoA substrate. Simultaneously, the thioester carbonyl oxygen is stabilized by hydrogen bonds from two backbone amide groups, forming an "oxyanion hole." This stabilization facilitates the formation of a dienolate intermediate. The same glutamate residue, now acting as a general acid, donates a proton to the C4 carbon (γ-carbon), resulting in the formation of a conjugated trans-Δ2 double bond.

Conserved Structural Features within the Crotonase Superfamily of ECIs

Enoyl-CoA Isomerases are members of the large and mechanistically diverse crotonase superfamily. Despite catalyzing a wide range of reactions—including hydration, dehalogenation, and carbon-carbon bond formation—all members of this superfamily share a common structural fold and a conserved mechanistic strategy.

The defining structural feature of the crotonase superfamily is a right-handed spiral fold at the N-terminal domain, often described as a "crotonase fold." This core structure is composed of repeating units, each typically containing two β-strands and an α-helix. Functionally, the most critical conserved feature is the "oxyanion hole." This is formed by the backbone N-H groups of two conserved residues located in a tight loop following a β-strand. These peptidic NH groups provide crucial hydrogen bonds to the carbonyl oxygen of the acyl-CoA thioester substrate. This interaction polarizes the carbonyl group and stabilizes the negative charge that develops on the oxygen atom in the enolate anion transition state, which is a common intermediate in the reactions catalyzed by this superfamily. While the core fold and the oxyanion hole are conserved, the specific catalytic residues (like the acid/base glutamate in ECI) are positioned strategically within the active site to direct the enolate intermediate toward different chemical outcomes, accounting for the functional diversity of the superfamily.

Biological Roles and Physiological Implications of Trans Dec 2 Enoyl Coa Metabolism

Regulation of Cellular Lipid Homeostasis and Membrane Lipid Composition

The metabolism of trans-Dec-2-enoyl-CoA is intrinsically linked to the broader network of fatty acid elongation and degradation, which is crucial for maintaining cellular lipid balance and the specific composition of membrane lipids. The enzymes that process trans-enoyl-CoA intermediates, such as trans-2-enoyl-CoA reductase (TECR), are vital for the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.netnih.govresearchgate.net These VLCFAs are essential components of various lipids, including sphingolipids and glycerophospholipids, and their precise composition is critical for membrane fluidity, structure, and function. researchgate.netoup.com

Contributions to Cellular Development and Differentiation Processes

The metabolism involving this compound and related molecules is fundamental to various developmental and differentiation events across different organisms.

Impact on Cotton Fiber Elongation and Plant Cuticular Wax Formation

In plants, the elongation of fatty acids to form VLCFAs is a critical process for both cotton fiber development and the formation of cuticular wax. nih.govresearchgate.net The synthesis of VLCFAs, which involves the reduction of trans-2-enoyl-CoA intermediates, is significantly upregulated during the rapid elongation phase of cotton fibers. nih.govoup.com Studies have shown that exogenously applied VLCFAs can promote cotton fiber cell elongation, while inhibitors of VLCFA biosynthesis can halt this growth. nih.gov The enzymes involved in the fatty acid elongation cycle, including 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase (ECR), are highly expressed in elongating cotton fibers. researchgate.netscispace.com

Similarly, cuticular wax, a protective layer on the surface of plants, is composed of VLCFA derivatives. nih.govoup.comnih.gov The biosynthesis of these waxes involves the same fatty acid elongation pathway. nih.govoup.com The enzyme ECERIFERUM 10 (CER10), a trans-2-enoyl-CoA reductase, plays a crucial role in this process in Arabidopsis. frontiersin.org Mutations in the gene encoding this enzyme lead to a significant reduction in cuticular wax and can impair the plant's tolerance to environmental stresses like drought. nih.govfrontiersin.org

Influence on Blood-Brain Barrier Maturation and Integrity in Endothelial Cells

In mammals, the metabolism of long-chain fatty acids is essential for the development and maintenance of the blood-brain barrier (BBB). The enzyme trans-2-enoyl-CoA reductase (Tecr) is highly expressed in cerebrovascular endothelial cells during the formation of the barrier (barriergenesis) and its expression decreases as the BBB matures. nih.govsemanticscholar.orgnih.gov Tecr-driven lipid metabolism is crucial for producing very-long-chain fatty acids (VLCFAs), which are important components of the cell membranes of endothelial cells. nih.gov

Studies have demonstrated that the specific knockout of Tecr in endothelial cells compromises the integrity of the BBB, leading to increased vascular permeability. nih.govsemanticscholar.org This is due to an increase in transcytosis, the process of transporting molecules across the cell, while the tight junctions between the cells remain intact. nih.govnih.gov Lipidomic analysis has revealed that Tecr expression is associated with the levels of omega-3 fatty acids, which are known to suppress the formation of caveolae, small invaginations of the plasma membrane involved in transcytosis. nih.govresearchgate.net

Modulatory Role in Angiogenesis and Vascular Sprouting

The process of angiogenesis, the formation of new blood vessels, is also influenced by fatty acid metabolism in endothelial cells. Research has shown that the endothelial cell-specific knockout of the trans-2-enoyl-CoA reductase (Tecr) gene impairs angiogenesis. nih.govsemanticscholar.orgnih.gov This impairment is characterized by a delay in vascular sprouting, a critical step in the formation of new blood vessel networks. nih.govresearchgate.net This suggests that the synthesis of very-long-chain fatty acids, driven by Tecr, is not only important for barrier function but also for the proliferative and migratory behavior of endothelial cells during blood vessel development. nih.gov

Physiological Significance in the Greening Process of Phototrophic Organisms

In the phototrophic organism Euglena gracilis, a major isoform of mitochondrial trans-2-enoyl-CoA reductase (EgTER1) has been found to be crucial for the greening process. plos.org Knockdown of this enzyme leads to a severe bleaching phenotype, with deficiencies in chlorophyll (B73375) and glycolipids. plos.org This indicates that the reduction of trans-2-enoyl-CoA intermediates in the mitochondria is essential for the proper development and function of chloroplasts and the synthesis of photosynthetic pigments. plos.org Interestingly, while EgTER1 was initially thought to be key for wax ester production under anaerobic conditions, its knockdown did not impair this process, revealing a more specific role in photosynthesis-related metabolism. plos.org

Linkages to Disease Pathogenesis and Metabolic Disorders

Defects in the enzymes that metabolize trans-enoyl-CoA intermediates, including this compound, are linked to several human diseases and metabolic disorders. Mutations in the TECR gene, which encodes trans-2-enoyl-CoA reductase, have been identified as a cause of a form of non-syndromic mental retardation. nih.govbiomolther.org This highlights the critical role of proper VLCFA synthesis in neuronal development and function.

Furthermore, deficiencies in enzymes of the fatty acid β-oxidation pathway, which also processes trans-enoyl-CoA intermediates, can lead to life-threatening metabolic disorders. nih.gov For example, short-chain enoyl-CoA hydratase (ECHS1) deficiency presents with a clinical picture different from many other fatty acid oxidation disorders, underscoring the specific roles of different enzymes in the pathway. nih.gov Defects in the β-oxidation of unsaturated fatty acids, which requires enzymes like enoyl-CoA isomerase to handle trans-double bonds, can result in conditions such as hypoketotic hyperglycemia and dicarboxylic aciduria. wikipedia.org Moreover, impaired degradation of VLCFAs is associated with severe neurodegenerative diseases like X-linked adrenoleukodystrophy. biomolther.orgmdpi.com These findings collectively demonstrate that the precise regulation of this compound and related fatty acyl-CoAs is essential for human health.

Enzyme Deficiencies Associated with Disrupted Fatty Acid Metabolism (e.g., ECHS1 Deficiency)

The catabolism of fatty acids is a critical mitochondrial process, and deficiencies in the enzymes that facilitate it can lead to severe metabolic diseases. One such crucial enzyme is the short-chain enoyl-CoA hydratase (ECHS1), which is encoded by the ECHS1 gene. genecards.org This enzyme is a member of the hydratase/isomerase superfamily and is located in the mitochondrial matrix. genecards.org Its primary function is to catalyze the second step of the mitochondrial fatty acid beta-oxidation pathway. genecards.org This step involves the hydration of 2-trans-enoyl-coenzyme A (CoA) intermediates, such as this compound, into L-3-hydroxyacyl-CoAs. genecards.orgdrugbank.com ECHS1 processes straight-chain enoyl-CoA thioesters with carbon lengths from C4 up to C16. drugbank.comhmdb.ca

Deficiency of the ECHS1 enzyme is a rare autosomal recessive inborn error of metabolism that affects not only fatty acid oxidation but also the catabolism of the essential amino acid valine. researchgate.netd-nb.info The disruption in the valine catabolic pathway is thought to lead to the accumulation of toxic metabolites like methacrylyl-CoA and acryloyl-CoA. researchgate.net

The clinical presentation of ECHS1 deficiency is heterogeneous, with onset typically within the first year of life. researchgate.net The severity ranges from neonatal death to survival into adulthood. researchgate.net Common clinical features include severe encephalopathy, developmental delays or regression, deafness, epilepsy, optic atrophy, and cardiomyopathy. researchgate.netd-nb.info Laboratory findings often show elevated serum lactate, and brain magnetic resonance imaging (MRI) may reveal a Leigh-like pattern or other white matter abnormalities, which are hallmarks of mitochondrial energy metabolism disorders. researchgate.netarizona.edu While acylcarnitine profiles in the serum may appear normal, in vitro studies using patient fibroblasts have shown increased butyrylcarnitine (B1668139) after a palmitate load, revealing the defect in short-chain fatty acid oxidation. researchgate.net

Table 1: Summary of ECHS1 Deficiency

| Feature | Description | Source |

|---|---|---|

| Enzyme | Short-chain enoyl-CoA hydratase (ECHS1) | genecards.orgresearchgate.net |

| Gene | ECHS1 | genecards.orgresearchgate.net |

| Metabolic Pathways Affected | Mitochondrial fatty acid β-oxidation; Valine catabolism | researchgate.net |

| Biochemical Function | Catalyzes the hydration of 2-trans-enoyl-CoA intermediates (C4 to C16) to L-3-hydroxyacyl-CoAs. | genecards.orgdrugbank.com |

| Inheritance Pattern | Autosomal recessive | researchgate.netarizona.edu |

| Key Clinical Manifestations | Encephalopathy, deafness, epilepsy, optic atrophy, cardiomyopathy, developmental delay/regression, Leigh-like syndrome. | researchgate.netd-nb.infoarizona.edu |

| Biochemical Markers | Elevated serum lactate, increased urinary excretion of 2-methyl-2,3-dihydroxybutyrate. | researchgate.net |

Genetic Mutations Affecting Enzyme Function and Related Pathogenic Outcomes

Genetic mutations in enzymes that metabolize trans-2-enoyl-CoAs, including this compound, can lead to a variety of pathogenic outcomes by disrupting fatty acid elongation and degradation pathways.

Trans-2-enoyl-CoA Reductase (TER/TECR): The TER gene (also known as TECR) encodes the trans-2-enoyl-CoA reductase, an enzyme responsible for the fourth and final step in the fatty acid elongation cycle: the reduction of trans-2-enoyl-CoA to acyl-CoA. biomolther.orgnih.gov This enzyme is also involved in the sphingolipid metabolic pathway. nih.gov A specific missense mutation, P182L, where proline is substituted by leucine (B10760876) at position 182, has been identified as the cause of an autosomal recessive form of nonsyndromic mental retardation. biomolther.orgnih.gov This mutation reduces both the activity and the stability of the TER enzyme. nih.gov The impaired enzyme function disrupts the synthesis of very-long-chain fatty acids (VLCFAs), leading to altered sphingolipid profiles, such as decreased levels of C24 sphingomyelin (B164518) and C24 ceramide. nih.govsemanticscholar.org

Acyl-CoA Oxidase 1 (ACOX1): ACOX1 is a key enzyme in the peroxisomal β-oxidation of VLCFAs, catalyzing the first step which converts an acyl-CoA into a trans-2-enoyl-CoA. biomolther.org Mutations in the ACOX1 gene result in peroxisomal acyl-CoA oxidase deficiency, also known as pseudoneonatal adrenoleukodystrophy. This autosomal recessive disorder shares clinical features with X-linked adrenoleukodystrophy, including the accumulation of VLCFAs and leukodystrophy. biomolther.org

3-Hydroxyacyl-CoA Dehydratase (HACD1): The enzyme 3-hydroxyacyl-CoA dehydratase, encoded by the HACD1 gene, catalyzes the third step of the fatty acid elongation cycle, which involves the dehydration of 3-hydroxyacyl-CoA to form trans-2-enoyl-CoA. biomolther.org Mutations in HACD1 have been identified in cases of congenital myopathy, a condition characterized by severe muscle weakness (hypotonicity) and an absence of deep tendon reflexes. biomolther.org

Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR): The MECR gene encodes an oxidoreductase that performs the final step in the mitochondrial fatty acid synthesis pathway, catalyzing the NADPH-dependent reduction of trans-2-enoyl thioesters. genecards.org Defects in the MECR gene are associated with childhood-onset dystonia and optic atrophy, highlighting its critical role in neuronal maintenance and mitochondrial function. genecards.org

Table 2: Genetic Mutations Affecting trans-2-enoyl-CoA Metabolism and Associated Pathologies

| Gene | Enzyme | Function in Pathway | Associated Pathology | Source |

|---|---|---|---|---|

| TER (TECR) | Trans-2-enoyl-CoA reductase | Catalyzes the 4th step of fatty acid elongation (reduction of trans-2-enoyl-CoA). | Nonsyndromic mental retardation (P182L mutation). | biomolther.orgnih.gov |

| ECHS1 | Short-chain enoyl-CoA hydratase | Catalyzes the 2nd step of β-oxidation (hydration of trans-2-enoyl-CoA). | Leigh syndrome, mitochondrial encephalopathy. | researchgate.netarizona.edu |

| ACOX1 | Acyl-CoA oxidase 1 | Catalyzes the 1st step of peroxisomal β-oxidation (formation of trans-2-enoyl-CoA). | Peroxisomal acyl-CoA deficiency (pseudoneonatal adrenoleukodystrophy). | biomolther.org |

| HACD1 | 3-hydroxyacyl-CoA dehydratase | Catalyzes the 3rd step of fatty acid elongation (formation of trans-2-enoyl-CoA). | Congenital myopathy. | biomolther.org |

| MECR | Mitochondrial trans-2-enoyl-CoA reductase | Catalyzes the final step of mitochondrial fatty acid synthesis (reduction of trans-2-enoyl thioesters). | Childhood-onset dystonia and optic atrophy. | genecards.org |

Advanced Methodologies for the Study of Trans Dec 2 Enoyl Coa Metabolism

Biochemical and Enzymatic Activity Assays for Reaction Kinetics

The study of enzymes that metabolize trans-Dec-2-enoyl-CoA relies on precise and sensitive assays to determine their kinetic properties. A common method is direct-reading spectrophotometry. For instance, the activity of acyl-CoA oxidase can be measured by monitoring the increase in absorbance at a specific wavelength that corresponds to the formation of a product from a substrate structurally related to this compound. nih.gov For example, the oxidation of dec-4-cis-enoyl-CoA produces deca-2-trans,4-cis-dienoyl-CoA, which has a strong absorbance at 300 nm. nih.gov

Similarly, the hydration of the trans-2-enoyl-CoA double bond by enoyl-CoA hydratase can be followed by measuring the decrease in absorbance at 263 nm, which is characteristic of the enoyl-thioester bond. asm.org These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency. For example, the enoyl-CoA hydratase from Aeromonas caviae exhibits different Vmax values for various trans-2-enoyl-CoA substrates, with the rate decreasing as the carbon chain length increases. asm.org

Table 1: Kinetic Parameters of Aeromonas caviae Enoyl-CoA Hydratase for various trans-2-enoyl-CoA substrates

| Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|

| Crotonyl-CoA (C4) | 0.029 | 6.2 x 10³ |

| 2-Pentenoyl-CoA (C5) | 0.035 | 4.5 x 10³ |

| 2-Hexenoyl-CoA (C6) | 0.050 | 1.8 x 10³ |

| 2-Octenoyl-CoA (C8) | 0.045 | 0.9 x 10³ |

Data sourced from a study on the (R)-specific enoyl-CoA hydratase from Aeromonas caviae. asm.org

Recombinant Protein Expression, Purification, and Characterization

To study the enzymes involved in this compound metabolism in detail, they are often produced in large quantities using recombinant DNA technology. Genes encoding these enzymes are cloned into expression vectors, which are then introduced into a host organism, typically Escherichia coli. nih.govresearchgate.net The host cells are cultured, and the expression of the target protein is induced.

Following expression, the protein is purified from the cell lysate using various chromatographic techniques. A common strategy involves adding a tag, such as a polyhistidine (His-tag), to the protein, which allows for efficient purification using affinity chromatography on a nickel-charged column. researchgate.net The purity of the enzyme is assessed by methods like SDS-PAGE. researchgate.net Once purified, the enzyme can be characterized in terms of its molecular weight, subunit composition, and catalytic activity. nih.govnih.gov

Genetic Manipulation Techniques: Gene Knockdown, Knockout, and Site-Directed Mutagenesis

Understanding the physiological role of enzymes that act on this compound often involves manipulating the genes that encode them within a living organism. Gene knockout, where a specific gene is deleted, is a powerful tool to study the consequences of its absence. For example, the deletion of the fadB gene, which encodes an enoyl-CoA hydratase, in Escherichia coli leads to the accumulation of β-oxidation intermediates and diverts metabolites towards polyhydroxyalkanoate (PHA) synthesis. tandfonline.com Similarly, endothelial cell-specific knockout of the Tecr gene, which encodes trans-2-enoyl-CoA reductase, has been shown to compromise angiogenesis and increase vascular permeability. semanticscholar.org

Gene knockdown, which reduces the expression of a specific gene rather than eliminating it, can also be used to study gene function. Site-directed mutagenesis is a more precise technique used to alter specific amino acids within a protein. This allows researchers to probe the function of individual residues in substrate binding and catalysis. pnas.org For instance, replacing specific amino acids in the active site of enoyl-CoA carboxylases/reductases has been used to define the CO2 binding pocket. pnas.org

High-Resolution Structural Determination Approaches: X-ray Crystallography and Cryo-Electron Microscopy

Determining the three-dimensional structure of enzymes that metabolize this compound provides invaluable insights into their mechanism of action. X-ray crystallography has been instrumental in this regard. This technique requires the production of high-quality protein crystals. When these crystals are exposed to X-rays, they diffract the beams in a pattern that can be used to calculate the electron density and thus the atomic structure of the protein. researchgate.netnih.gov The crystal structure of rat liver mitochondrial enoyl-CoA hydratase, for example, revealed a spiral fold that defines the CoA-binding pocket and identified key catalytic residues. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. researcher.life In cryo-EM, a purified protein solution is rapidly frozen, and images are taken with an electron microscope. These images are then computationally combined to generate a 3D reconstruction of the protein. Cryo-EM has been used to determine the structure of the human mitochondrial trifunctional protein, which is involved in fatty acid β-oxidation. pnas.org

Table 2: Structural Data for Enzymes Involved in Enoyl-CoA Metabolism

| Enzyme | Organism | Method | Resolution (Å) | PDB ID |

|---|---|---|---|---|

| Enoyl-CoA Isomerase | Saccharomyces cerevisiae | X-ray Crystallography | 2.5 | Not specified in abstract |

| Enoyl-CoA Carboxylase/Reductase (CinF) | Streptomyces sp. JS360 | X-ray Crystallography | Not specified in abstract | 4A0S |

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | X-ray Crystallography | Not specified in abstract | Not specified in abstract |

| Mitochondrial Trifunctional Protein | Human | Cryo-Electron Microscopy | 4.2 | Not specified in abstract |

This table summarizes structural data from various studies. researchgate.netpnas.orgpnas.orgacs.org

Quantitative Metabolomics and Lipidomics for Pathway Flux Elucidation

Metabolomics and lipidomics are powerful "omics" approaches that aim to comprehensively identify and quantify the small molecules (metabolites) and lipids within a biological system. These techniques are crucial for understanding how the metabolism of this compound and related pathways are altered under different conditions. semanticscholar.orgnih.gov

These studies often employ mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC). Stable isotope tracing, where cells are fed with labeled precursors (e.g., ¹³C-glucose or ¹³C-glutamine), is frequently used to track the flow of atoms through metabolic pathways (flux analysis). nih.gov For instance, by analyzing the incorporation of ¹³C into fatty acids, researchers can quantify the contribution of different carbon sources to lipogenic acetyl-CoA. nih.gov Lipidomic analysis of endothelial cells with knocked-down Tecr expression revealed an association with the levels of omega-3 fatty acids, which in turn affects caveolae vesicle formation. semanticscholar.orgnih.gov

Computational Modeling and Bioinformatic Analyses for Structure-Function Prediction

Computational and bioinformatic tools are increasingly used to complement experimental approaches. Sequence alignment and phylogenetic analysis can identify homologous enzymes and conserved domains, providing clues about function. ebi.ac.ukwiley.com For example, bioinformatic analysis identified three genes in Arabidopsis thaliana as putative Δ³,Δ²-enoyl CoA isomerases. wiley.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of proteins and their interactions with substrates like this compound. pnas.orgacs.org These simulations can help to understand how an enzyme's structure relates to its function and can be used to predict the effect of mutations. pnas.org For instance, MD simulations have been used to map the structural and energetic changes that occur upon inhibition of the Mycobacterium tuberculosis enoyl-ACP reductase InhA. acs.org Computational modeling can also aid in the design of new inhibitors or in the engineering of enzymes with altered properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dec-4-cis-enoyl-CoA |

| Deca-2-trans,4-cis-dienoyl-CoA |

| Crotonyl-CoA |

| 2-Pentenoyl-CoA |

| 2-Hexenoyl-CoA |

| 2-Octenoyl-CoA |

| Acetyl-CoA |

| ¹³C-glucose |

| ¹³C-glutamine |

| Omega-3 fatty acids |

| Acyl-CoA |

| Enoyl-CoA |

| Δ³,Δ²-enoyl CoA |

| Enoyl-ACP |

| Coenzyme A |

| Thioester |

| Malonyl-CoA |

| 3-ketoacyl-CoA |

| (R) 3-hydroxy (3-OH) acyl-CoA |

| Palmitoyl-CoA |

| Serine |

| 3-ketodihydrosphingosine (KDS) |

| Dihydrosphingosine (DHS) |

| Dihydroceramide |

| Sphingosine (SPH) |

| Ceramide |

| Sphingomyelin (B164518) |

| Glycosphingolipids |

| Sphingosine 1-phosphate (S1P) |

| trans-2-hexadecenoyl-CoA |

| Very long-chain fatty acids (VLCFAs) |

| 2,4-dienoyl CoA |

| 3E-enoyl CoA |

| 3Z-enoyl CoA |

| 2E-enoyl CoA |

| 10Z-heptadecenoic acid |

| L- and D-2-hydroxyglutaric acid |

| Lactate |

| L- and D- enantiomers of 2-hydroxyglutarate (2HG) |

| TCA cycle intermediates |

| Alpha-ketoglutarate (AKG) |

| Citrate |

| Pyruvate |

| (2S)-ethylmalonyl-CoA |

| Butyryl-CoA |

| Octenoyl-CoA |

| trans-2-dodecenoyl-CoA |

| 2,3-enoyl-palmitoyl-CoA |

| 2,6-dichlorophenolindophenol (DCPIP) |

| 3-hydroxy[1-¹⁴C]palmitoyl-CoA |

| trans-2-enoyl FA |

| FA |

| (R)-3-hydroxyacyl-CoA |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) |

| 3-ketoacyl-CoA thiolase |

| (S)-3-hydroxyacyl-CoA |

| Sodium octanoate |

| Sodium butyrate |

| 10-undecenoic acid |

| Decanoic acid |

| Dodecanoic acid |

| 2E-enoyl-acyl-carrier protein |

| Octanoic acid |

| trans-2-hexenoyl-CoA |

| 2,4-hexadienoyl-CoA |

| 2,4-decadienoyl-CoA |

| NADPH |

| NADH |

| FMN |

| ATP |

| Pantethine |

| Pantothenate (vitamin B5) |

| Phosphopantothenate |

| Pantoate |

| Cysteine |

| 3-cis-2-trans-enoyl-CoA |

| Acetoacetyl-CoA |

| trans-Octadec-2-enoyl-CoA |

| (2E)-octadecenoyl-CoA |

| Monosaccharide phosphates |

| Dicarboxylic acids |

| 2-methyl-branched fatty acyl-CoAs |

| Pristanoyl-CoA |

| Trihydroxycoprostanoyl-CoA |

| Sterol carrier protein (SCP)x |

| trans-Hexenoyl-CoA |

| 3-trans-decenoyl-CoA |

| Ferulic acid |

| Coniferyl alcohol |

| 4-coumarate-CoA |

| Caffeoyl-CoA |

| Caffeic acid |

| Vanillin |

| Terpenoids |

| Ammonium acetate |

| Formic acid |

| Methanol |

| Glucose |

| Glutamine |

| Glutamate (B1630785) |

| alpha-D-glucose 1-phosphate |

| beta-D-fructose 6-phosphate |

| D-glycerate 1,3-diphosphate |

| 3-phosphoglycerate |

Q & A

Q. How can trans-Dec-2-enoyl-CoA be detected and quantified in biological samples?

Q. What experimental strategies are used to characterize the structural stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Circular dichroism (CD) spectroscopy : Monitor changes in the β-sheet and α-helix content of the CoA moiety under pH 6.0–8.5 and 25–45°C. Use phosphate buffer (50 mM) to maintain ionic strength .

- Nuclear magnetic resonance (NMR) : Assign peaks for the enoyl group (δ 5.8–6.2 ppm) and thioester carbonyl (δ 170–175 ppm) to track conformational shifts. Compare with cis-isomer controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme kinetics (e.g., Km variability) be resolved?

Methodological Answer:

- ALCOA+ framework : Ensure data Attributable, Legible, Contemporaneous, Original, Accurate, and Complete. For example, verify if discrepancies arise from differences in enzyme sources (e.g., recombinant vs. tissue-extracted ACOD) or assay conditions (e.g., O₂ saturation levels) .

- Meta-analysis : Pool kinetic data from 10+ studies using random-effects models to account for heterogeneity. Stratify by experimental variables (pH, temperature, substrate purity) .

Q. What computational approaches are suitable for modeling this compound’s interactions with β-oxidation enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding of trans-Dec-2-enoyl-CoA to acyl-CoA dehydrogenase (PDB ID: 1IVH). Prioritize poses with hydrogen bonds between the enoyl group and Arg79/Glu255 residues .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Analyze root-mean-square deviation (RMSD) of the thioester bond .

Q. How should researchers design experiments to investigate this compound’s role in mitochondrial dysfunction?

Methodological Answer:

- Knockdown models : Use siRNA targeting ACOD in HepG2 cells. Measure trans-Dec-2-enoyl-CoA accumulation via LC-MS and correlate with ATP levels (luciferase assay) and ROS production (DCFH-DA probe) .

- Isotope tracing : Administer ¹³C-labeled decanoic acid to mice and track trans-Dec-2-enoyl-CoA enrichment in liver mitochondria using GC-MS .

Data Management & Reproducibility

Q. What practices ensure reproducibility in studies involving this compound?

Methodological Answer:

- Pre-registration : Document hypotheses, protocols, and analysis plans on platforms like Open Science Framework before experimentation .

- Electronic lab notebooks (ELNs) : Record raw spectrophotometric data (absorbance values, baseline corrections) with timestamps and operator IDs .

Q. How can researchers address ethical challenges in data interpretation for this compound studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.